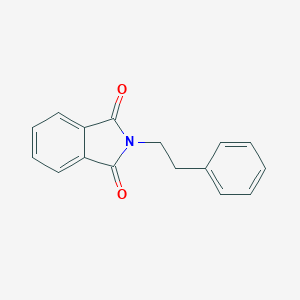
N-phenethyl phthalimide
Übersicht
Beschreibung
N-phenethyl phthalimide is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antitumor Activity
N-Phenethyl phthalimide and its derivatives have been investigated for their antitumor properties. A study synthesized a series of phthalimide-thiazole derivatives, which were evaluated for their inhibitory effects on human neutrophil elastase (HNE) and antitumor activity against several cancer cell lines including MV4-11 (biphenotypic B myelomonocytic leukemia), A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and UMUC-3 (bladder carcinoma). The results indicated that compounds with specific substituents demonstrated potent inhibitory activity with IC50 values comparable to established inhibitors like ursolic acid .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4c | MV4-11 | 12.98 | 5.42 |
| 4e | A549 | 15.58 | 6.78 |
| 4h | MDA-MB-231 | 16.62 | 7.68 |
Antimicrobial Properties
Phthalimide derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that modifications to the N-substituent can enhance fungicidal properties, making these compounds suitable for use as pesticides and preservatives .
Organic Synthesis
Protecting Group in Organic Synthesis
The N-phthaloyl group, derived from phthalimides, is widely used as a protecting group for amines in organic synthesis. Its application allows for the selective protection of amine functionalities, facilitating the synthesis of complex organic molecules . The removal of this protecting group can be achieved through mild conditions, making it advantageous in multi-step syntheses.
Herbicidal Activity
This compound has been explored as a potent herbicide due to its ability to inhibit protoporphyrinogen oxidase (PPO), an essential enzyme in the chlorophyll biosynthesis pathway in plants. Compounds designed based on molecular docking studies showed promising herbicidal activities against various weed species such as Brassica campestris and Amaranthus retroflexus .
Case Study 1: Antitumor Activity Assessment
A study conducted on new phthalimide derivatives revealed their potential as HNE inhibitors and antitumor agents. The synthesized compounds were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and selectivity towards cancer cells compared to normal fibroblasts.
Case Study 2: Herbicide Development
In another research effort, a series of N-phenyl phthalimides were synthesized and evaluated for their herbicidal efficacy. The structure-activity relationship was established through molecular docking studies, leading to the identification of lead compounds with high PPO inhibition rates.
Eigenschaften
CAS-Nummer |
7501-05-5 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-(2-phenylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI-Schlüssel |
MBYLNRRTUYQZAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
7501-05-5 |
Löslichkeit |
7.8 [ug/mL] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













